1,6-dimethyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
Description
Propriétés
IUPAC Name |
1,6-dimethyl-4-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]oxypyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-17-14-21(16-23(27)25(17)2)29-20-10-12-26(13-11-20)24(28)15-19-8-5-7-18-6-3-4-9-22(18)19/h3-9,14,16,20H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYWXADKDXWWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving appropriate precursors such as 2,6-dimethylpyridine and an acylating agent.
Naphthalene Acetylation: The naphthalene moiety is introduced via an acetylation reaction, where naphthalene is reacted with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Piperidine Substitution: The piperidine ring is then introduced through a nucleophilic substitution reaction, where the acetylated naphthalene is reacted with piperidine under basic conditions.
Coupling Reaction: Finally, the piperidinyl-naphthalene intermediate is coupled with the pyridinone core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dimethyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone or ester functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridinone rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
1,6-Dimethyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1,6-dimethyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyridinone Class
Pyridinone derivatives are widely explored for therapeutic applications. A key analogue, 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), shares structural motifs with the target compound but differs in substituents:
- Core modifications : BMS-903452 includes 5-chloro and 2-fluoro-4-(methylsulfonyl)phenyl groups, enhancing electron-withdrawing effects and metabolic stability .
- Linker and substituents : The naphthalene group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to BMS-903452’s sulfonyl and fluorine substituents (logP ~3.2) .
Pharmacological Profile
- BMS-903452 : Acts as a GPR119 agonist (EC₅₀ = 120 nM) for type 2 diabetes, leveraging sulfonyl and fluorine groups for improved solubility and target affinity .
- Target compound : The naphthalene moiety may enhance blood-brain barrier penetration but could reduce aqueous solubility (~0.01 mg/mL estimated) compared to BMS-903452 (~0.1 mg/mL) .
Physicochemical and Crystallographic Properties
- In contrast, BMS-903452’s sulfonyl group forms stronger hydrogen bonds, contributing to its crystalline stability .
- Crystallography : SHELX software, widely used for small-molecule refinement, may have been employed to resolve the crystal structures of both compounds, given its prevalence in structural analysis .
Data Table: Comparative Analysis
Research Findings and Implications
- Structural modifications : The naphthalene group in the target compound likely enhances membrane permeability but sacrifices solubility, a trade-off critical for CNS-targeted therapies.
- GPR119 agonists : BMS-903452’s design highlights the importance of sulfonyl and halogen groups in balancing potency and pharmacokinetics, suggesting that the target compound’s naphthalene moiety may limit its utility in peripheral targets .
- Crystallography : Hydrogen-bonding patterns (e.g., Etter’s graph-set analysis) could predict the target compound’s stability, though its larger aromatic system may lead to π-π stacking-dominated packing, unlike BMS-903452’s hydrogen-bond-driven crystallinity .
Activité Biologique
1,6-Dimethyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may exhibit:
- Antagonistic properties at certain neurotransmitter receptors.
- Inhibitory effects on enzymes involved in metabolic pathways.
Antimicrobial Activity
Recent research has indicated that derivatives of this compound may possess significant antimicrobial properties. For instance, a study focused on the synthesis of similar compounds showed promising activity against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 3.73 μM . This suggests potential applications in treating tuberculosis and other bacterial infections.
Anticancer Properties
The compound's structure hints at potential anticancer activity. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation. A notable study reported that certain derivatives led to apoptosis in cancer cells, with IC50 values indicating effective growth inhibition . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.
Study 1: Antitubercular Activity
In a recent investigation, a series of compounds structurally related to 1,6-dimethyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential for further development as antitubercular agents .
Study 2: Cytotoxicity Assessment
A cytotoxicity study evaluated the safety profile of these compounds on human embryonic kidney (HEK-293) cells. The results indicated that the most active derivatives were non-toxic at therapeutic concentrations, suggesting a favorable safety margin for potential clinical applications .
Data Table: Biological Activity Summary
Q & A
Q. Q1. What are the critical factors in designing a synthetic route for this compound?
Answer: The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key considerations include:
- Functional group compatibility : Protecting groups (e.g., acetyl, piperidine) must be introduced and removed strategically to avoid side reactions .
- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) and catalysts like Pd/C are often used for coupling reactions involving naphthalene derivatives .
- Purification : Column chromatography or recrystallization ensures high purity, with intermediates verified via TLC or HPLC .
Q. Table 1: Example Synthetic Steps
Basic Research: Characterization Techniques
Q. Q2. Which analytical methods are essential for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at pyridinone C1/C6) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 431.18) .
- HPLC : Quantifies purity (>98%) and detects impurities (e.g., unreacted intermediates) .
- X-ray crystallography : Resolves 3D conformation (if crystalline), critical for understanding binding interactions .
Basic Research: Purity and Impurity Profiling
Q. Q3. How can researchers ensure batch-to-batch consistency in synthesis?
Answer:
- Reference standards : Use pharmacopeial-grade impurities (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) as HPLC markers .
- Buffer systems : Ammonium acetate (pH 6.5) in HPLC mobile phases enhances peak resolution for polar impurities .
- Thermogravimetric analysis (TGA) : Monitors residual solvents (e.g., DMF) to comply with ICH guidelines .
Basic Research: Initial Biological Screening
Q. Q4. What in vitro assays are suitable for preliminary bioactivity evaluation?
Answer:
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against S. aureus and E. coli; results reported as MIC (µg/mL) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP-competitive binding studies .
- Cytotoxicity : MTT assay on HEK-293 cells to assess safety margins .
Q. Table 2: Hypothetical Bioactivity Data (Based on Analogues)
| Assay Type | Target | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 12.5 µg/mL | |
| Kinase inhibition | CDK2 | 0.8 µM |
Advanced Research: Reaction Optimization
Q. Q5. How can researchers improve yield in the piperidine coupling step?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield (80% vs. 60%) .
- Catalyst screening : Pd(OAc)₂/Xantphos enhances cross-coupling efficiency for naphthalene derivatives .
- DoE (Design of Experiments) : Optimizes variables (temperature, solvent ratio) via response surface methodology .
Advanced Research: Addressing Contradictory Bioactivity Data
Q. Q6. How to resolve discrepancies in reported antimicrobial activity across studies?
Answer:
- Strain-specific variability : Test against clinical isolates (e.g., methicillin-resistant S. aureus) .
- Membrane permeability assays : Compare compound uptake via LC-MS/MS to correlate intracellular concentration with activity .
- SAR analysis : Modify substituents (e.g., naphthalene vs. benzene) to identify critical pharmacophores .
Advanced Research: Structure-Activity Relationship (SAR) Studies
Q. Q7. Which structural modifications enhance target selectivity?
Answer:
- Piperidine substitution : Replace methyl with trifluoromethyl to improve metabolic stability .
- Pyridinone ring : Introduce electron-withdrawing groups (e.g., Cl at C4) to enhance kinase binding .
- Naphthalene substitution : 5-Chloro-8-hydroxynaphthalene analogues show 3x higher antimicrobial potency .
Advanced Research: Solubility and Formulation Challenges
Q. Q8. What strategies improve aqueous solubility for in vivo studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
